
N-Diazoacetylglycine isopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Diazoacetylglycine isopropylamide is a synthetic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Diazoacetylglycine isopropylamide typically involves the reaction of glycine derivatives with diazoacetyl compounds. One common method is the reaction of glycine isopropylamide with diazoacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Diazoacetylglycine isopropylamide undergoes several types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-Diazoacetylglycine isopropylamide has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as an antimetastatic agent in cancer therapy.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Diazoacetylglycine isopropylamide involves the interaction of the diazo group with biological molecules. In cancer cells, it is believed to induce DNA damage, leading to the activation of repair pathways and ultimately inhibiting cell proliferation . The compound may also interfere with the detachment of tumor cells from the primary site, preventing metastasis .
Comparison with Similar Compounds
N-Diazoacetylglycine isopropylamide can be compared with other diazo compounds, such as:
- N-Diazoacetylglycine hydrazide
- N-Diazoacetylglycine ethyl ester
- Azaserine (O-diazoacetyl-L-serine)
- 6-Diazo-5-oxo-L-norleucine (DON)
These compounds share similar structural features but differ in their biological activities and applications. For example, azaserine and DON are known for their roles in inhibiting specific enzymes involved in nucleotide biosynthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to interact with biological molecules make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
52819-98-4 |
|---|---|
Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
N-(2-diazoacetyl)-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)9-3-6(12)11-7(13)4-10-8/h4-5,9H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
QQWSUUVKQZGZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)NC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



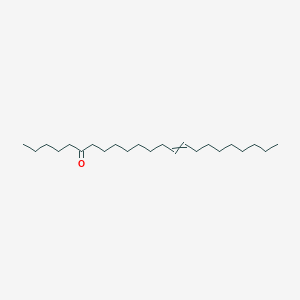
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
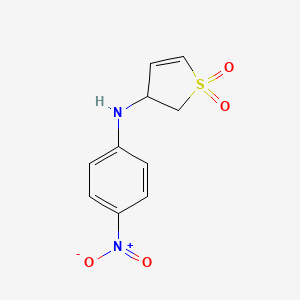
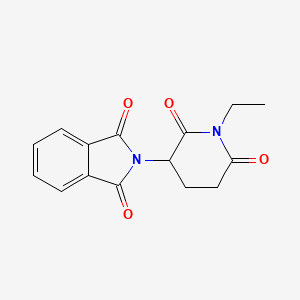
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
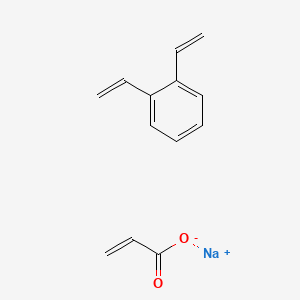
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
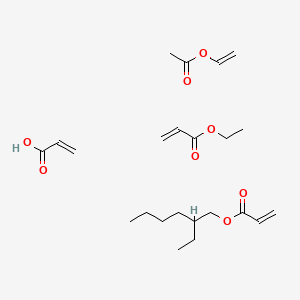
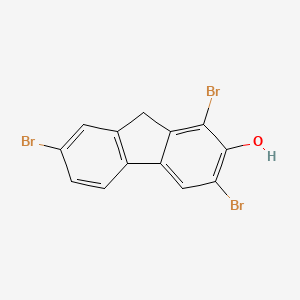
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
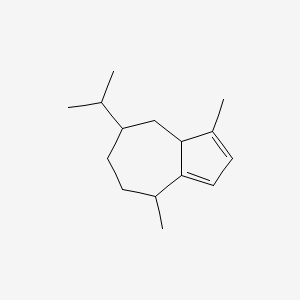
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
